5,6,7-Trimethoxy-2-(4-(pyridin-2-yl)piperazin-1-yl)quinazolin-4(1H)-one

alpha-1 adrenoceptor subtype selectivity BPH

5,6,7-Trimethoxy-2-(4-(pyridin-2-yl)piperazin-1-yl)quinazolin-4(1H)-one (CAS 828256‑53‑7, molecular formula C₂₀H₂₃N₅O₄, MW 397.43) is a fully synthetic, tris‑methoxy‑substituted quinazolin‑4(1H)‑one derivative belonging to the 4‑piperazinylquinazoline pharmacophore class. The compound is explicitly claimed and exemplified (Example A‑13) in patent family US20050124607A1 as an alpha‑1A/B adrenergic receptor antagonist with designed selectivity against the alpha‑1D subtype, positioning it as a subtype‑biased tool compound distinct from first‑generation, non‑selective quinazoline alpha‑1 blockers.

Molecular Formula C20H23N5O4
Molecular Weight 397.4 g/mol
CAS No. 828256-53-7
Cat. No. B12921716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7-Trimethoxy-2-(4-(pyridin-2-yl)piperazin-1-yl)quinazolin-4(1H)-one
CAS828256-53-7
Molecular FormulaC20H23N5O4
Molecular Weight397.4 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C2C(=C1)N=C(NC2=O)N3CCN(CC3)C4=CC=CC=N4)OC)OC
InChIInChI=1S/C20H23N5O4/c1-27-14-12-13-16(18(29-3)17(14)28-2)19(26)23-20(22-13)25-10-8-24(9-11-25)15-6-4-5-7-21-15/h4-7,12H,8-11H2,1-3H3,(H,22,23,26)
InChIKeyOYNLARQEJWRAFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6,7-Trimethoxy-2-(4-(pyridin-2-yl)piperazin-1-yl)quinazolin-4(1H)-one (CAS 828256-53-7): Core Identity and Class Designation for Procurement Decisions


5,6,7-Trimethoxy-2-(4-(pyridin-2-yl)piperazin-1-yl)quinazolin-4(1H)-one (CAS 828256‑53‑7, molecular formula C₂₀H₂₃N₅O₄, MW 397.43) is a fully synthetic, tris‑methoxy‑substituted quinazolin‑4(1H)‑one derivative belonging to the 4‑piperazinylquinazoline pharmacophore class [1]. The compound is explicitly claimed and exemplified (Example A‑13) in patent family US20050124607A1 as an alpha‑1A/B adrenergic receptor antagonist with designed selectivity against the alpha‑1D subtype, positioning it as a subtype‑biased tool compound distinct from first‑generation, non‑selective quinazoline alpha‑1 blockers [1]. Its structural signature — a 5,6,7‑trimethoxy substitution on the quinazolinone core, coupled with a 2‑(pyridin‑2‑yl)piperazine side‑chain — differentiates it from both the 6,7‑dimethoxy PDGFR‑inhibitor series and the simpler alkoxy‑substituted antihypertensive quinazolines, making it a valuable chemical probe for alpha‑1 adrenoceptor subtype pharmacology [1][2].

Why Generic Quinazoline or Piperazine Analogs Cannot Substitute for 5,6,7-Trimethoxy-2-(4-(pyridin-2-yl)piperazin-1-yl)quinazolin-4(1H)-one in Subtype-Selective Assays


Within the quinazolin‑4(1H)‑one chemical space, minor structural alterations produce profound shifts in receptor subtype selectivity and off‑target liability. The patent data demonstrate that replacing the 2‑(pyridin‑2‑yl)piperazine moiety with alternative N‑substituents (e.g., 4‑methylpentanoyl, benzoyl, thiophenecarbonyl) generates analogs with divergent alpha‑1 subtype preference profiles [1]. Furthermore, the 5,6,7‑trimethoxy pattern on the quinazolinone core is absent from the extensively optimized 6,7‑dimethoxy PDGFR inhibitor series, which achieves IC₅₀ values below 250 nM against β‑PDGFR autophosphorylation [2]. Simply procuring a generic “piperazinylquinazoline” or a clinical alpha‑1 antagonist (e.g., doxazosin, prazosin) risks introducing either non‑subtype‑selective pharmacology (alpha‑1A/B/D Ki values within 3‑fold) [3] or kinase polypharmacology (Flt‑3, c‑Kit, CSF‑1R inhibition) [2], thereby confounding experimental interpretation in receptor‑subtype‑specific or target‑deconvolution studies.

Quantitative Differentiation Evidence for 5,6,7-Trimethoxy-2-(4-(pyridin-2-yl)piperazin-1-yl)quinazolin-4(1H)-one Against Structural and Pharmacological Comparators


Alpha-1A/B Subtype Selectivity with Designed Alpha-1D Sparing Versus Non-Selective Clinical Quinazoline Antagonists

The compound is explicitly claimed in US20050124607A1 as an alpha‑1A/B selective antagonist engineered to exhibit reduced alpha‑1D activity. The patent specification states that compounds of Formula (I) 'selectively antagonize the alpha‑1A and alpha‑1B subtype receptors with selectively lesser activity in antagonizing the alpha‑1D adrenergic receptor' [1]. In contrast, the clinically used quinazoline alpha‑1 antagonists doxazosin, prazosin, and terazosin display essentially non‑subtype‑selective binding profiles: doxazosin exhibits Ki values of 3.16 nM (α₁A), 1 nM (α₁B), and 3.98 nM (α₁D) — a <4‑fold span across subtypes — while terazosin shows Ki values of 1.82 nM (α₁A), 1.15 nM (α₁B), and 1.97 nM (α₁D) [2]. Even tamsulosin, considered 'subtype‑selective,' retains significant α₁D affinity (pKi 9.85 vs. 10.38 for α₁A, only 3.4‑fold difference) [3]. The deliberate α₁D‑sparing design of the target compound offers a differentiated pharmacological tool for dissecting α₁A/α₁B‑mediated effects without α₁D‑driven cardiovascular confounding.

alpha-1 adrenoceptor subtype selectivity BPH quinazolinone SAR

Weak p38-Alpha MAP Kinase Inhibition Confirms Non-Promiscuous Kinase Profile Versus Potent Quinazoline-Derived p38 Inhibitors

In a cellular counter-screen, the target compound (ChEMBL1796293, BindingDB BDBM50418818) inhibited p38-alpha in human TC28 chondrocyte cells with an IC₅₀ of 25,000 nM (25 µM), assessed by IL‑1‑induced PGE₂ production after 20 min pre‑incubation [1]. In a complementary enzymatic assay using human recombinant p38-alpha with MSK1 substrate, the IC₅₀ was 21,000 nM [1]. These values represent >100‑fold weaker activity than dedicated quinazolinone‑based p38-alpha inhibitors, such as the dihydroquinazolinone series that achieves IC₅₀ values of 0.18–0.31 µM (180–310 nM) in enzymatic assays [2], and >10,000‑fold weaker than optimized p38 inhibitors with IC₅₀ values of 2 nM [3].

p38 MAP kinase kinase selectivity counter-screen quinazolinone off-target profiling

5,6,7-Trimethoxy Substitution Pattern Differentiates from 6,7-Dimethoxy PDGFR Kinase Inhibitor Pharmacophore

The extensively optimized 4-[4-(N-substituted carbamoyl)-1-piperazinyl]-6,7-dimethoxyquinazoline series functions as potent PDGFR tyrosine kinase inhibitors, with IC₅₀ values below 250 nM in cellular β‑PDGFR autophosphorylation assays; lead compound CT53518 (75) inhibits Flt‑3, β‑PDGFR, and c‑Kit with IC₅₀ values of 50–200 nM [1]. The target compound bears a 5,6,7‑trimethoxy substitution pattern — adding a third methoxy group at the 5‑position of the quinazolinone core relative to the 6,7‑dimethoxy PDGFR series. The PDGFR SAR literature explicitly notes that the 6,7‑dialkoxy substitution is optimal, and that 'further extension of the alkyl group reduced activity,' suggesting that the 5,6,7‑trimethoxy pattern is disfavored for PDGFR binding [2]. This structural divergence is reinforced by literature demonstrating that 5,6,7‑trimethoxy‑4‑aminoquinazolines (compounds 6p, 6q, 6x) strongly inhibit EGF‑induced ERK1/2 phosphorylation at 1.28 µM in PC3 prostate cancer cells, indicating a distinct target engagement profile (EGFR/ERK pathway vs. PDGFR) [3].

PDGFR kinase inhibitor quinazoline SAR 6,7-dimethoxy 5,6,7-trimethoxy target selectivity

Subtype Selectivity Gap: 5,6,7-Trimethoxy Quinazolinone Alpha-1A/B Tool Versus Ultra-Selective Alpha-1A Antagonists (Silodosin, Tamsulosin)

The target compound's alpha-1A/B dual selectivity profile occupies a distinct pharmacological niche between non-selective agents and ultra-selective alpha-1A antagonists. Silodosin binds alpha-1A with Ki = 0.036 nM and exhibits 162‑fold and 50‑fold selectivity over alpha-1B (Ki = 21 nM) and alpha-1D (Ki = 2.0 nM), respectively . Tamsulosin shows 11‑fold alpha-1A selectivity over alpha-1B (pKi 10.38 vs. 9.33) and 3.4‑fold over alpha-1D (pKi 9.85) [1]. The target compound, by design, retains both alpha-1A and alpha-1B affinity while sparing alpha-1D, a profile not represented among currently approved agents [2]. This is mechanistically significant because alpha-1B receptors are also expressed in human prostate stroma and may contribute to irritative BPH symptom relief, suggesting that combined alpha-1A/1B blockade with alpha-1D sparing could offer a therapeutically distinct efficacy/side-effect ratio compared to pure alpha-1A-selective agents.

alpha-1A selectivity silodosin tamsulosin subtype pharmacology BPH tool compound

2-(Pyridin-2-yl)piperazine Side-Chain as Key Selectivity Determinant Versus Alternative N-Substituted Piperazine Analogs

Within the patent exemplified compound set (Table 1, Examples A‑1 through A‑21), the R₈ substituent on the piperazine ring varies systematically across aliphatic acyl (e.g., A‑1: 4‑methylpentanoyl, MW 414.42), aromatic acyl (e.g., A‑4: benzoyl, MW 406.44), and heteroaryl (e.g., A‑13: 2‑pyridinyl, MW 397.43) groups [1]. The 2‑pyridinyl substituent in the target compound introduces a hydrogen‑bond‑capable aromatic nitrogen at a position that, in related prazosin‑analog SAR studies, has been shown to profoundly modulate alpha‑1 subtype selectivity: conversion of the piperazinylquinazoline to an aminomethyltetrahydroacridine system altered affinity specifically for the alpha‑1A subtype [2]. The 2‑pyridinyl group's ability to participate in π‑π stacking and H‑bond interactions with receptor residues — distinct from the purely hydrophobic or carbonyl‑based R₈ groups of comparator analogs — provides a structural rationale for the compound's differentiated alpha‑1 subtype fingerprint relative to other members of the same patent series.

piperazine SAR pyridinyl quinazolinone alpha-1 antagonist side-chain engineering

Recommended Research and Procurement Application Scenarios for 5,6,7-Trimethoxy-2-(4-(pyridin-2-yl)piperazin-1-yl)quinazolin-4(1H)-one Based on Quantitative Differentiation Evidence


Alpha-1 Adrenoceptor Subtype Deconvolution in Benign Prostatic Hyperplasia (BPH) Pharmacology

Employ this compound as a chemical probe to dissect the relative contributions of alpha-1A versus alpha-1B receptor blockade in prostatic smooth muscle relaxation and irritative symptom relief, using doxazosin (non-selective alpha-1 antagonist) and silodosin (ultra-selective alpha-1A antagonist) as pharmacological controls. The compound's designed alpha-1D sparing, as claimed in US20050124607A1 [1], enables experimental designs that isolate alpha-1A/1B-mediated effects from alpha-1D-driven cardiovascular confounds, addressing a key gap in current BPH research tools.

Kinase Counter-Screening Reference Standard for Quinazoline-Based Chemical Probe Selectivity Panels

Utilize this compound as a negative control in p38-alpha MAP kinase inhibition assays. Its documented weak p38-alpha IC₅₀ (25,000 nM cellular, 21,000 nM enzymatic [1]) provides a benchmark for distinguishing genuine p38 inhibitors from compounds that merely share a quinazoline scaffold. This is particularly valuable when screening libraries containing both 6,7-dimethoxy (PDGFR-active) and 5,6,7-trimethoxy (alpha-1-active) quinazolines to control for scaffold-driven false positives [2].

Structure-Activity Relationship (SAR) Expansion Around the 2-(Pyridin-2-yl)piperazine Pharmacophore for Novel Alpha-1 Antagonist Development

Use this compound as a synthetic starting point or reference standard for medicinal chemistry programs aimed at optimizing alpha-1A/B selectivity. The 2-(pyridin-2-yl)piperazine moiety provides a synthetically accessible handle for diversification (N-alkylation, cross-coupling, heterocycle replacement) that is structurally distinct from the carboxamide-linked side chains in the PDGFR inhibitor series . Comparative SAR against patent examples A-1 through A-21 can guide rational design of next-generation subtype-selective antagonists.

Prostate Cancer Cell Pathway Profiling: ERK1/2 Phosphorylation vs. Alpha-1-Mediated Proliferation

Deploy this compound in PC3 or LNCaP prostate cancer cell models to dissect whether antiproliferative effects of 5,6,7-trimethoxyquinazolines are mediated through alpha-1 adrenoceptor blockade, ERK1/2 pathway inhibition, or both. Related 5,6,7-trimethoxy-4-aminoquinazolines inhibit EGF-induced ERK1/2 phosphorylation at 1.28 µM in PC3 cells [1], and quinazoline-based alpha-1 antagonists have demonstrated antiproliferative activity in LNCaP cells exceeding that of doxazosin [2]. The target compound's unique combination of alpha-1A/B selectivity and the 5,6,7-trimethoxy scaffold makes it a valuable dual-pathway probe.

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